An In-Depth Technical Guide to 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one (CAS 1341968-84-0)
An In-Depth Technical Guide to 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one (CAS 1341968-84-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one, a substituted piperidin-2-one with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a thorough understanding of this compound's synthesis, properties, and potential.
Introduction and Strategic Importance
The piperidine ring is a cornerstone of many natural alkaloids and synthetic pharmaceuticals.[1][2][3][4][5] Its derivatives are integral to a wide array of therapeutics, underscoring the significance of novel piperidine-containing scaffolds in drug development.[5] The compound 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one belongs to the piperidin-2-one (or δ-valerolactam) class of heterocycles. These structures are not only valuable as synthetic intermediates for accessing more complex piperidines but also exhibit intrinsic biological activities.[6][7]
The subject of this guide, with its dibrominated structure, presents multiple reactive sites for further chemical modification, making it a versatile building block for creating libraries of new chemical entities. The strategic placement of bromine atoms—one on the aliphatic ring and another on the aromatic ring—allows for selective and orthogonal chemical transformations, a highly desirable feature in medicinal chemistry.
Structural Analysis and Physicochemical Properties
The chemical structure of 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one features a six-membered lactam ring N-substituted with a 4-bromo-3-methylphenyl group. A bromine atom is also present at the 3-position of the piperidin-2-one core.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1341968-84-0 | - |
| Molecular Formula | C12H12Br2N2O | - |
| Molecular Weight | 360.04 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General property of similar organic compounds. |
| Purity | Typically available at ≥95% | Inferred from vendor information on similar compounds.[8] |
Note: Some properties are inferred due to the limited publicly available experimental data for this specific compound.
Proposed Synthesis and Mechanistic Rationale
Step 1: N-Arylation of Piperidin-2-one
The synthesis would commence with the N-arylation of commercially available piperidin-2-one with a suitable aryl bromide, such as 1,4-dibromo-2-methylbenzene, via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.
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Rationale: The Buchwald-Hartwig amination is chosen for its high functional group tolerance and efficiency in coupling aryl halides with amides and lactams. The use of a suitable phosphine ligand is crucial for the catalytic cycle.
Step 2: α-Bromination of the Lactam
The resulting N-aryl piperidin-2-one would then undergo α-bromination at the 3-position. This can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under acidic conditions.
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Rationale: Bromination at the α-position to a carbonyl group is a well-established transformation. The choice of conditions (radical vs. acid-catalyzed) can influence the selectivity and yield of the reaction.
Experimental Protocol: Proposed Synthesis
Materials and Equipment:
-
Piperidin-2-one
-
1,4-dibromo-2-methylbenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or similar phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl4) or other suitable solvent
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer with heating
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-(4-bromo-3-methylphenyl)piperidin-2-one
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To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add piperidin-2-one (1.0 eq), 1,4-dibromo-2-methylbenzene (1.1 eq), Pd(OAc)2 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(4-bromo-3-methylphenyl)piperidin-2-one.
Step 2: Synthesis of 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one
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To a round-bottom flask, dissolve the product from Step 1 in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and filter to remove succinimide.
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Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final product, 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one.
Potential Applications and Biological Relevance
Given the prevalence of the piperidin-2-one scaffold in bioactive molecules, 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one holds considerable promise as a versatile intermediate in drug discovery.
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Scaffold for Library Synthesis: The two bromine atoms can be selectively functionalized. For instance, the aryl bromide can undergo Suzuki or Sonogashira coupling reactions, while the α-bromo lactam is amenable to nucleophilic substitution. This allows for the rapid generation of a diverse library of compounds for high-throughput screening.
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Analgesics and CNS Agents: Piperidine derivatives have a long history as analgesics and central nervous system (CNS) active agents.[3] Further modification of this scaffold could lead to novel compounds with therapeutic potential in these areas.
-
Anticancer and Immunomodulatory Agents: Some substituted piperidin-2,6-diones, which are structurally related, have been investigated for their immunomodulatory and anticancer properties.[10][11] The presented compound could serve as a precursor to molecules with similar activities. For instance, the 3-bromo position is a key reactive handle for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[10]
Conclusion
3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one is a strategically designed chemical entity with significant potential for applications in medicinal chemistry and drug development. Its dual reactive sites offer a platform for the synthesis of diverse molecular architectures. While direct experimental data for this specific compound is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known utility of the broader piperidin-2-one class of compounds. This molecule represents a valuable tool for researchers seeking to explore new chemical space in the pursuit of novel therapeutics.
References
-
Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023). RSC Advances. Available at: [Link]
-
Piperidine Synthesis. (2025). Defense Technical Information Center. Available at: [Link]
-
Significance and strategies for the synthesis of 2-piperidinones. (n.d.). ResearchGate. Available at: [Link]
-
Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. (n.d.). LookChem. Available at: [Link]
-
3-Bromo-1-methylpiperidin-4-one. (n.d.). PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (n.d.). PMC. Available at: [Link]
- Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences.
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). Atlantis Press. Available at: [Link]
-
3-bromo-1-(4-fluorophenyl)piperidin-2-one. (n.d.). PubChemLite. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]
-
3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione. (2025). ChemSrc. Available at: [Link]
-
Polytetrafluoroethylene. (n.d.). Wikipedia. Available at: [Link]
-
For drug makers, new 3-D control opens wealth of options. (2013). YaleNews. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]
-
Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (n.d.). UniCA IRIS. Available at: [Link]
-
Synthesis and Biological activity of some new Heterocyclic Compounds. (n.d.). Sciforum. Available at: [Link]
-
Tetrafluoroethylene. (n.d.). PubChem. Available at: [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. ajchem-a.com [ajchem-a.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. For drug makers, new 3-D control opens wealth of options | Yale News [news.yale.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. 3-Bromo-1-(4-methylphenyl)piperidin-2-one | CymitQuimica [cymitquimica.com]
- 9. hse.ru [hse.ru]
- 10. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8) [benchchem.com]
- 11. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
